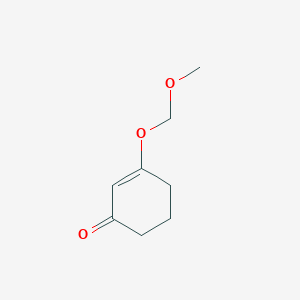
2-Cyclohexen-1-one, 3-(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(methoxymethoxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the first position and a methoxymethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(methoxymethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(methoxymethoxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the methoxymethoxy group. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(methoxymethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-(methoxymethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The methoxymethoxy group can enhance the compound’s reactivity and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the methoxymethoxy group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a methoxymethoxy group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group in place of the methoxymethoxy group.
Uniqueness
2-Cyclohexen-1-one, 3-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This functional group can enhance the compound’s solubility and stability, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111596-58-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(methoxymethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h5H,2-4,6H2,1H3 |
InChI Key |
KEBXUUXZMZBHNF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)

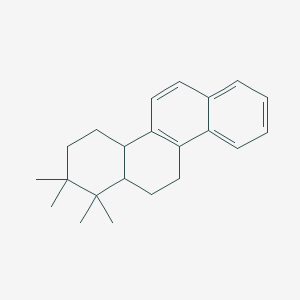
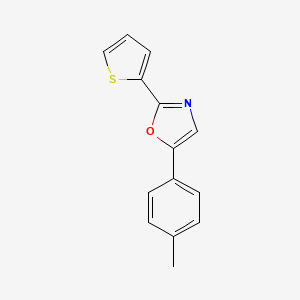
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
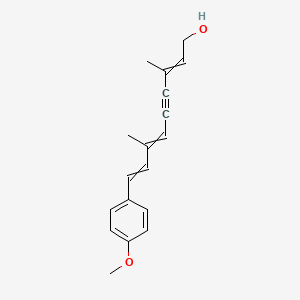
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
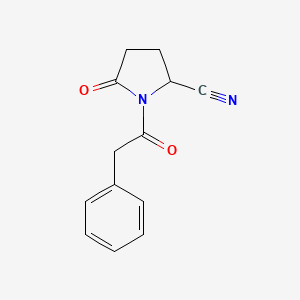
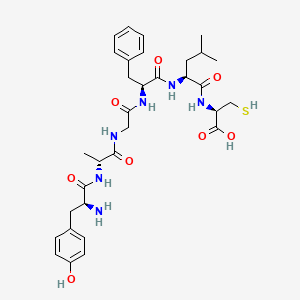
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

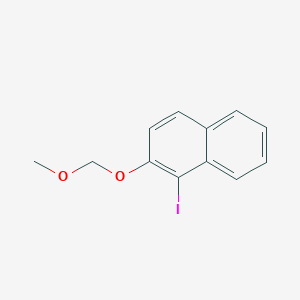
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
